DI-Stearoyl-3-SN-phosphatidylcholine
Description
Structure
2D Structure
Properties
Molecular Formula |
C44H89NO8P+ |
|---|---|
Molecular Weight |
791.2 g/mol |
IUPAC Name |
2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-hydroxyphosphoryl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3/p+1/t42-/m1/s1 |
InChI Key |
NRJAVPSFFCBXDT-HUESYALOSA-O |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Synthetic Methodologies and Quality Control of Dspc for Academic Research
Methodological Approaches for DSPC Synthesis
The synthesis of high-purity DSPC for academic research involves several established chemical routes. One common approach starts from sn-glycero-3-phosphocholine (GPC). The synthesis of a similar phospholipid, 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), has been achieved through the Steglich esterification of silica-immobilized GPC with myristic acid. nih.gov A similar principle can be applied for DSPC using stearic acid.
Another synthetic pathway begins with glycerol (B35011) as the starting material. This method involves the use of protecting groups to selectively functionalize the hydroxyl groups of the glycerol backbone. google.com A specific method for preparing the (R)-enantiomer of DSPC involves the reaction of (R)-1,2-glycerine distearyl acid-glycerine-3-phosphatidic acid with choline (B1196258) tosylate. This addition reaction is catalyzed by trichloroacetonitrile (B146778) in the presence of anhydrous pyridine. google.com
Furthermore, DSPC can be produced through the hydrogenation of naturally occurring phosphatidylcholines, such as those found in soybeans. Natural soybean phosphatidylcholines are a mixture of different 18-carbon chain lipids, and their hydrogenation can yield a product containing up to 85% DSPC. wikipedia.org
Advanced Purification Strategies for High-Purity DSPC
Achieving high purity is essential for the application of DSPC in research. While column chromatography is a widely used purification technique, it can be costly and challenging to scale up. nih.gov
An alternative and more economical strategy for purifying phospholipids (B1166683) like DMPC, which is structurally similar to DSPC, is sequential recrystallization . This method has been shown to effectively remove chemical impurities using solvents such as ethyl acetate (B1210297) and acetone, resulting in a final purity of 96% for DMPC. nih.gov
For separating saturated lipid species like DSPC from complex mixtures, argentation (silver nitrate) thin-layer chromatography (TLC) is a valuable technique. This method fractionates lipids based on the degree of unsaturation of their fatty acid chains, allowing for the isolation of the disaturated species. nih.gov
Other general purification techniques that can be adapted for lipid purification include:
High-Performance Liquid Chromatography (HPLC) : This technique offers high resolution and can be used to obtain highly purified materials. bitesizebio.com
Distillation : While a common method for purifying organic liquids, its applicability to DSPC is limited as the high temperatures required may lead to decomposition. rochester.edu It is more suitable for removing low-boiling point solvents used during the synthesis and purification process.
Deionization and Reverse Osmosis : These methods are crucial for producing high-purity water, which is essential as a solvent and for cleaning equipment to prevent contamination during the purification process. astropak.comprecgroup.com
Analytical Techniques for Verifying DSPC Compositional Integrity and Purity
A suite of analytical methods is employed to confirm the identity, purity, and structural integrity of synthesized DSPC. These techniques are crucial for quality control in academic research. nih.govtricliniclabs.com
Spectroscopic Methodologies in DSPC Characterization
Spectroscopic techniques provide detailed information about the molecular structure and physical properties of DSPC.
| Spectroscopic Technique | Application in DSPC Characterization | Research Findings |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to confirm the chemical structure and purity of the synthesized compound. | 1H-NMR spectra can identify the characteristic peaks of the DSPC molecule and reveal the presence of by-products. nih.gov |
| Mass Spectrometry (MS) | Determines the molecular weight and can be used to confirm the identity of the compound. | Tandem mass spectrometry (MS-MS) provides fragmentation patterns that are unique to the DSPC molecule. nih.gov |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identifies the functional groups present in the DSPC molecule. | FT-IR is a general analytical technique used for the characterization of chemical compounds. tricliniclabs.com |
| X-ray Scattering | Used to study the phase behavior and structure of DSPC bilayers. | Wide-angle X-ray scattering of pure DSPC shows sharp reflections indicative of the Lβ′ phase. nih.gov Small-angle X-ray scattering (SAXS) can demonstrate the coexistence of different phases in DSPC-containing lipid mixtures. researchgate.net |
| Flicker Noise Spectroscopy | Measures the mechanical properties of DSPC bilayers, such as the bending rigidity coefficient. | This technique analyzes the thermal fluctuations of vesicle shapes to determine membrane elasticity. nih.govacs.org |
| Differential Scanning Calorimetry (DSC) | Studies the thermal properties, such as the phase transition temperature of DSPC. | DSC thermograms show the phase transitions of DSPC and its mixtures with other lipids. researchgate.net |
| Fluorescence Spectroscopy | Can be used to study the properties and interactions of molecules. | Laurdan fluorescence measurements have been used to study the phase separation in DSPC/DMPC lipid bilayers. researchgate.net |
Chromatographic Separations for DSPC Analysis
Chromatographic techniques are essential for both the purification and the analytical assessment of DSPC purity.
| Chromatographic Technique | Application in DSPC Analysis | Key Features |
| High-Performance Liquid Chromatography (HPLC) | Quantitatively measures the amount of DSPC and separates it from other lipids. | A method employing hydrolysis, benzoylation, and argentation TLC followed by HPLC is sensitive and reproducible for DSPC quantification in plasma. nih.gov HPLC is also a powerful tool for achieving high purity of oligonucleotides and can be applied to lipids. bitesizebio.com |
| Gas Chromatography (GC) | Can be used to analyze the fatty acid composition of DSPC after hydrolysis and derivatization. | GC is a standard analytical technique for separating and analyzing volatile compounds. tricliniclabs.com |
| Thin-Layer Chromatography (TLC) | Used for the qualitative assessment of purity and for fractionating lipid mixtures. | Silver nitrate-impregnated silica (B1680970) gel TLC is effective for separating saturated from unsaturated phospholipids. nih.gov |
Biophysical Investigations of Dspc Containing Model Membranes
Phase Behavior and Thermotropic Transitions in DSPC Bilayers
The study of 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) in model membranes is crucial for understanding the biophysical principles that govern the structure and function of biological membranes. DSPC, a saturated phospholipid with two 18-carbon acyl chains, is widely used in these studies due to its well-defined phase behavior and ability to form stable bilayer structures. youtube.com
Gel-to-Liquid Crystalline Phase Transitions and Their Determinants
DSPC bilayers exhibit a distinct main phase transition (Tm) from a highly ordered gel phase (Lβ') to a more fluid liquid crystalline phase (Lα). This transition is endothermic and can be readily detected by techniques such as differential scanning calorimetry (DSC). researchgate.netmdpi.com The Tm of pure DSPC bilayers is approximately 55°C. nih.govnih.govresearchgate.net Below this temperature, the acyl chains are in a tightly packed, all-trans conformation, resulting in a thicker and more rigid membrane. Above the Tm, the chains become more disordered with an increased number of gauche conformations, leading to a thinner and more fluid bilayer. researchgate.net
In addition to the main transition, DSPC bilayers also display a pretransition and a subtransition at lower temperatures. researchgate.netnih.gov The pretransition, occurring at around 51.2°C to 50.5°C, involves a transformation from the lamellar gel phase (Lβ') to a rippled gel phase (Pβ'). researchgate.netacs.org The subtransition, which is a kinetically slow process, involves the transition from a crystalline phase (Lc) to the tilted gel phase (Lβ'). nih.govresearchgate.net The temperatures of these transitions are sensitive to the length of the acyl chains, with longer chains generally leading to higher transition temperatures due to increased van der Waals interactions. researchgate.net
| Phospholipid | Main Transition Temperature (Tm) | Pretransition Temperature | Subtransition Temperature |
|---|---|---|---|
| DMPC | 24°C nih.govresearchgate.net | 289 K nih.gov | 287 K nih.gov |
| DPPC | 41.4°C nih.gov | 307 K nih.gov | 294 K nih.gov |
| DSPC | 55°C nih.govresearchgate.net | 324 K nih.gov | 301 K nih.gov |
Interplay of DSPC with Other Lipids in Multicomponent Phase Diagrams
The phase behavior of DSPC becomes more complex when mixed with other lipids, such as cholesterol or other phospholipids. These mixtures are relevant models for the lateral organization of biological membranes, including the formation of lipid rafts.
In binary mixtures with cholesterol, DSPC exhibits a rich phase behavior. At low cholesterol concentrations, the main transition temperature of DSPC is broadened and slightly shifted. researchgate.net As the cholesterol concentration increases, the pretransition is eliminated, and the main transition enthalpy decreases. researchgate.net At higher cholesterol concentrations, a liquid-ordered (Lo) phase can coexist with the liquid-disordered (Ld) or solid-ordered (So) phases. researchgate.net The phase diagram of DSPC-cholesterol mixtures reveals the formation of stoichiometric complexes, suggesting specific interactions between DSPC and cholesterol molecules. researchgate.net
When mixed with phospholipids having different chain lengths or saturation, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) or 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), DSPC can exhibit phase separation into distinct domains. For instance, in DSPC/DOPC/cholesterol ternary mixtures, regions of two-phase coexistence (Lα + Lβ' and Lα + Lo) and even three-phase coexistence (Lα + Lβ' + Lo) have been identified. nih.govnih.gov Similarly, in DMPC/DSPC mixtures, the significant difference in acyl chain length leads to the coexistence of gel and liquid crystalline phases over a range of temperatures. researchgate.netresearchgate.net The study of these multicomponent systems provides insights into the principles of lipid miscibility and domain formation in membranes. nih.govsigmaaldrich.comcore.ac.uk
Influence of Environmental Parameters on DSPC Phase States
The phase behavior of DSPC bilayers is also sensitive to environmental factors such as pressure and the presence of solutes.
Pressure: Applying hydrostatic pressure generally has an effect opposite to that of increasing temperature. researchgate.net It favors a more ordered state, leading to an increase in the main transition temperature of DSPC bilayers. nih.govresearchgate.netnih.gov The pressure-temperature phase diagram shows that the transition temperatures for the main, pre-, and subtransitions all increase with pressure. researchgate.netnih.gov High pressure can also induce the formation of an interdigitated gel phase (LβI), where the acyl chains from opposing leaflets interpenetrate. researchgate.netnih.gov
Solutes: The presence of solutes in the aqueous phase can also modulate the phase behavior of DSPC. For example, ethylene (B1197577) glycol has been used to study phase transitions at sub-zero temperatures by preventing the freezing of water. nih.govnih.gov The interactions of ions with the lipid headgroups can also influence the packing and phase transitions of the bilayer. acs.org
Structural Elucidation of DSPC Lipid Assemblies
The structure of DSPC lipid assemblies has been extensively studied using a variety of experimental and computational techniques, providing a detailed picture of the bilayer organization in different phase states.
Bilayer Morphology and Organization in Gel and Liquid Phases
In the gel phase (Lβ'), DSPC bilayers are characterized by a high degree of order. The acyl chains are tilted with respect to the bilayer normal and are tightly packed in a hexagonal lattice. nih.gov This ordered arrangement results in a relatively thick bilayer. X-ray diffraction studies of pure DSPC in the Lβ' phase show a sharp reflection corresponding to a d-spacing of 4.2 Å, indicative of the tight chain packing. nih.gov Atomic force microscopy (AFM) has been used to visualize the surface of DSPC-containing supported lipid bilayers, revealing immobile, gel-phase domains that are thicker than the surrounding fluid-phase lipid matrix. nih.govresearchgate.netosti.gov
Upon transitioning to the liquid crystalline phase (Lα), the bilayer becomes thinner and more disordered. The acyl chains adopt a more fluid-like state with a higher population of gauche conformers, leading to a decrease in bilayer thickness. researchgate.net The lateral mobility of the lipid molecules is also significantly increased in the liquid phase. In mixed lipid systems, this phase transition can lead to the formation of distinct domains with different morphologies. For example, in DMPC/DSPC mixtures, AFM has shown the coalescence of small liquid-disordered domains into larger, more rounded domains to minimize the line tension between the phases. researchgate.net
Interleaflet Packing and Acyl Chain Conformation in DSPC Bilayers
The arrangement of lipids within and between the two leaflets of the bilayer is crucial for its structural integrity and function. In symmetric DSPC bilayers, the gel-phase domains in each leaflet are typically in registry, meaning they are superimposed on each other. nih.govosti.gov This is attributed to strong inter-monolayer coupling between the ordered acyl chains. nih.govosti.gov However, asymmetric distributions of DSPC domains, where they are present in only one leaflet, have also been created and studied. nih.govosti.gov
The conformation of the acyl chains within the bilayer has been investigated using techniques like 2H-NMR and molecular dynamics simulations. In the gel phase, the stearoyl chains of DSPC are predominantly in an all-trans conformation, which contributes to the high order and thickness of the bilayer. researchgate.net In the liquid crystalline phase, the introduction of gauche bonds leads to a more disordered and flexible chain structure. researchgate.net In mixtures with lipids having shorter chains, such as DMPC, the longer acyl chains of DSPC can penetrate across the bilayer midplane, although they remain highly disordered in this region. core.ac.uk These detailed structural studies provide a molecular-level understanding of the packing and conformational dynamics of DSPC in model membranes.
Modulated Phases and Ripple Structures in DSPC-Containing Systems
Below its main phase transition temperature, 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) exists in a solid-ordered (So) or gel phase. Specifically, at 295 K (22 °C), which is below its subtransition (301 K), pretransition (324 K), and main transition (328 K) temperatures, DSPC bilayers are found in either a stable crystalline (Lc) phase or a metastable state that transitions into it. nih.govacs.org
Like other saturated phosphatidylcholines such as DMPC and DPPC, DSPC can exhibit modulated or "ripple" phases (Pβ') under certain conditions, particularly in the presence of other molecules like cholesterol. researchgate.net The ripple phase is an intermediate phase between the gel and the fluid (Lα) phase, characterized by a static, periodic, sawtooth-like structure. cmu.edu While high-resolution structures have been detailed for lipids like DMPC, revealing an asymmetric sawtooth profile, the principles apply across the homologous series. cmu.edunih.govaps.org In these structures, the hydrocarbon chains in the longer arm of the ripple are typically packed in a tilted, ordered fashion, similar to the Lβ' gel phase, while chains in the shorter arm may be more disordered. nih.gov
The formation of modulated phases in DSPC can be influenced by interacting molecules. For instance, studies on DSPC-cholesterol binary mixtures have shown complex phase behavior, including the formation of superlattices where cholesterol molecules arrange in a regular distribution within the DSPC bilayer. researchgate.net This interaction leads to the formation of complexes that behave as distinct chemical species within the gel phase, influencing the phase diagram and leading to congruent and peritectic-like melting points. researchgate.net The addition of molecules like sodium β-sitosteryl sulfate (B86663) (PSO4) to similar phosphatidylcholine bilayers has also been shown to induce a modulated ripple phase at moderate concentrations. researchgate.net
Mechanical and Rheological Properties of DSPC Bilayers
The mechanical and rheological properties of DSPC bilayers are critical for understanding their stability and behavior in various applications. These properties are highly dependent on the lipid's phase state.
The bending rigidity (or bending modulus, κ) quantifies the energy required to curve the membrane and is a key parameter of its mechanical strength. For DSPC bilayers in the solid-ordered phase, the bending rigidity has been determined using various experimental and computational methods. Molecular dynamics (MD) simulations at 295 K calculated the bending rigidity coefficient to be 3.74 × 10⁻²⁰ J. acs.org Other simulation approaches at the same temperature yielded values of (5.0 ± 2.4) × 10⁻²⁰ J and (4.5 ± 2.6) × 10⁻²⁰ J. nih.gov In contrast, measurements using neutron spin echo spectroscopy on fluid-phase DSPC vesicles at 330 K reported a higher value of 2.28 × 10⁻¹⁹ J, with the difference likely attributable to the different temperatures and phase states. nih.gov The rigidity of membranes is known to increase with the hydrophobic thickness of the bilayer. nih.gov
Table 1: Bending Rigidity (κ) of DSPC Bilayers
| Method | Temperature (K) | Bending Rigidity (κ) (x 10⁻²⁰ J) | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | 295 | 3.74 | acs.org |
| AVB Approach (Simulation) | 295 | 5.0 ± 2.4 | nih.gov |
| Statistical Approach (Simulation) | 295 | 4.5 ± 2.6 | nih.gov |
| Neutron Spin Echo Spectroscopy | 330 | 22.8 | nih.gov |
The area compressibility modulus (KA) measures the membrane's resistance to lateral compression or expansion. For DSPC bilayers, MD simulations at 295 K determined an area compressibility value of 0.57 N/m. nih.govacs.org This result is consistent with experimental data from neutron spin echo spectroscopy, which reported that KA for DSPC decreased from 0.50 N/m to 0.45 N/m as the temperature increased from 330 K to 340 K. acs.org The higher value at the lower temperature (295 K) in the simulation aligns with this trend. acs.org
When subjected to lateral compressive stress, lipid bilayers can undergo phase transitions or mechanical deformations as a means of stress relaxation. nih.gov For instance, in dipalmitoylphosphatidylcholine (DPPC), a similar saturated lipid, increasing lateral pressure leads to an increase in membrane thickness and lipid chain ordering up to a certain threshold (around 40 bar), beyond which the membrane undergoes a structural transition to an undulated phase to withstand higher pressures. preprints.org Such out-of-plane deviations represent a mechanism to relax in-plane stresses when further in-plane packing is energetically unfavorable. nih.gov
Table 2: Area Compressibility Modulus (KA) of DSPC Bilayers
| Method | Temperature (K) | Area Compressibility (KA) (N/m) | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulations | 295 | 0.57 | acs.org |
| Neutron Spin Echo Spectroscopy | 330 | 0.50 | acs.org |
| 340 | 0.45 | acs.org |
The two leaflets of a lipid bilayer can slide past each other, a motion opposed by interleaflet friction. This property is crucial for understanding the kinetics of membrane deformation. nih.gov Investigations using coarse-grained models of DSPC bilayers under longitudinal shear have been used to determine the interleaflet friction coefficient. aps.org The mechanical response of the bilayer was found to be highly dependent on its physical state, showing a linear viscoelastic response in the fluid phase but not in the gel phase. aps.org
The viscoelastic behavior of membranes is determined by a combination of their elasticity, viscosity, and interleaflet friction. nist.gov Neutron spin echo spectroscopy studies on fluid-phase phosphatidylcholine vesicles, including DSPC, have shown that membrane viscosity increases with lipid tail length. nist.gov The resistance of a bilayer to shear deformations is characterized by the surface shear viscosity, while the relative motion between leaflets is opposed by the interleaflet friction coefficient. nih.gov This friction is thought to arise mainly from interactions at the contact region of the acyl tails and is enhanced by factors such as the interdigitation of lipid tails across the bilayer's mid-plane. nih.govnih.gov
Transport Phenomena Across DSPC Bilayers
The dense packing of DSPC in the gel phase creates a significant barrier to the transport of molecules. The permeability of water across a pure DSPC bilayer is notably low due to the tight packing of the lipid tails and the hydrogen-bonding network in the headgroup region. nih.govacs.org Molecular dynamics simulations have calculated the water permeability coefficient (P) for DSPC to be 1.4 × 10⁻⁸ cm/s. nih.govacs.org This simulated value is considerably lower than an experimental value of 8.1 × 10⁻⁷ cm/s measured at 293 K, a discrepancy often observed between simulation and experimental methods for gel-phase membranes. nih.govacs.org
Table 3: Water Permeability Coefficient (P) of DSPC Bilayers
| Method | Temperature (K) | Permeability (P) (cm/s) | Reference |
|---|---|---|---|
| Molecular Dynamics (MD) Simulation | Not Specified | 1.4 x 10⁻⁸ | nih.govacs.org |
| H₂O/D₂O Exchange (Experimental) | 293 | 8.1 x 10⁻⁷ | acs.org |
Impact of Lipid Composition and Phase State on Permeation Mechanisms
The permeation of molecules across Distearoyl-3-sn-phosphatidylcholine (DSPC)-containing model membranes is intricately governed by the specific lipid composition and the resulting physical state of the bilayer. These factors dictate the packing density, fluidity, and structural organization of the membrane, thereby creating a selective barrier whose permeability can be finely tuned. Key components often mixed with DSPC, such as other phospholipids and cholesterol, induce distinct phase behaviors that directly influence the mechanisms of molecular transport.
The phase state of a lipid bilayer—be it the tightly packed gel phase (Lβ'), the more fluid liquid-crystalline phase (Lα), or the cholesterol-induced liquid-ordered phase (Lo)—is a primary determinant of its permeability. Pure DSPC membranes exist in the gel phase at physiological temperatures, characterized by low permeability due to the high order and dense packing of their saturated acyl chains. The main phase transition temperature (Tm) of DSPC is approximately 55°C, and as the temperature approaches this point, membrane permeability dramatically increases. This is because the transition from the gel to the liquid-crystalline state creates transient defects and increases free volume within the bilayer, facilitating the passage of molecules.
The inclusion of other lipids into a DSPC bilayer creates more complex phase behaviors that significantly alter permeation. For instance, mixing DSPC with a lipid that has a lower Tm, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), creates binary mixtures with intermediate phase transition behaviors. Studies on liposomes composed of DPPC and DSPC have shown that the release of encapsulated contents, a measure of permeability, is highly dependent on the molar ratio of the two lipids. Liposomes with higher DSPC content generally exhibit lower leakage at temperatures below the Tm of DSPC due to increased membrane rigidity.
The introduction of unsaturated phospholipids, like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC), alongside DSPC and cholesterol can lead to the coexistence of different phases within the same membrane. At specific compositions, liquid-ordered (Lo) domains enriched in DSPC and cholesterol can form, surrounded by a liquid-disordered (Ld) phase enriched in DOPC. This phase separation creates boundaries and domains with distinct permeation properties. Molecular dynamics simulations have revealed that while the Lo phase is structurally rigid, it can remain surprisingly permeable to small molecules like water and oxygen, with transit occurring primarily at the boundaries between the ordered and disordered domains.
Cholesterol is a critical modulator of permeability in DSPC-containing membranes. At concentrations below its solubility limit in the bilayer, cholesterol is known to decrease the permeability of small molecules and ions. It accomplishes this by increasing the packing density of the phospholipid acyl chains and reducing the free volume within the hydrophobic core of the membrane, which in turn enhances the free energy barrier for permeation. However, at high concentrations, cholesterol can disrupt the uniform packing of a pure DSPC gel-phase bilayer, leading to the formation of a more fluid, yet still highly ordered, Lo phase. This phase has been shown to have lower water permeability compared to a pure liquid-crystalline phase.
The tables below summarize key findings from research on how lipid composition and phase state affect the permeability of DSPC-containing model membranes.
Table 1: Influence of Lipid Composition on the Permeability of Model Membranes Containing DSPC
| Membrane Composition (Molar Ratio) | Permeant | Key Findings | Reference |
| DPPC/DSPC Mixtures | Calcein (B42510) | The release of calcein from liposomes is dependent on the DPPC:DSPC ratio, with higher DSPC content generally leading to reduced leakage below the phase transition temperature. researchgate.net | |
| DSPC/DOPC/Cholesterol | Water, Oxygen | In phase-separated membranes, the transit of small molecules occurs at the boundaries of DSPC/cholesterol-rich liquid-ordered domains and DOPC-rich liquid-disordered domains. | |
| DSPC/Cholesterol | Water | Increased cholesterol concentration enhances the free energy barrier for water permeation by reducing cavity density in the membrane's hydrophobic core. nih.gov | |
| DPPC/DSPC/Lyso-PC/DSPE-PEG | Calcein | The release of calcein can be triggered by external stimuli like light when a photosensitizer is included, with the lipid matrix designed for stability at baseline. researchgate.net |
Table 2: Effect of Phase State on the Permeability of DSPC-Containing Membranes
| Phase State | Inducing Conditions | Impact on Permeability | Reference |
| Gel Phase (Lβ') | Pure DSPC below Tm (~55°C) | Very low permeability due to tight packing of saturated acyl chains. tandfonline.com | |
| Liquid-Crystalline Phase (Lα) | Pure DSPC above Tm; mixtures with high DOPC content | High permeability due to increased membrane fluidity and the presence of transient defects. ornl.gov | |
| Liquid-Ordered Phase (Lo) | DSPC mixed with sufficient cholesterol | Reduced permeability to small molecules compared to the Lα phase, but more permeable than the Lβ' phase. nih.gov | |
| Phase Coexistence (e.g., Lα + Lβ') | Mixtures of DSPC and DOPC at certain ratios and temperatures | Permeability is complex and often dominated by leakage at the boundaries between the coexisting phases. nih.gov |
Advanced Spectroscopic and Microscopic Probes in Dspc Research
Atomic Force Microscopy (AFM) Applications
Atomic Force Microscopy (AFM) has emerged as a powerful tool for visualizing and manipulating lipid bilayers at the nanoscale. azooptics.com It provides three-dimensional topographical images of the sample surface, allowing for the detailed investigation of bilayer structure and dynamics. azooptics.com
Imaging Surface Topography and Defects in DSPC Bilayers
AFM enables the direct visualization of the surface topography of DSPC bilayers with remarkable resolution. azooptics.com In its gel phase (Lβ'), a fully hydrated DSPC bilayer exhibits a smooth, relatively defect-free surface. However, various sample preparation techniques and environmental conditions can induce the formation of defects such as pits, holes, and edge dislocations. These imperfections in the bilayer can be readily identified and characterized using AFM. The quality and reality of AFM images are highly dependent on the operational parameters and the state of the probe tip, as a blunt or contaminated tip can lead to distorted images. ntmdt-si.com The interaction between the AFM tip and the sample surface can sometimes cause changes to both, potentially affecting the accuracy of the topographical representation. ntmdt-si.com
The morphology of the surface, including features like hills and valleys, can influence the adsorption of molecules onto the bilayer. chalcogen.ro AFM topography images provide significant information on surface morphology, including modes of growth and nucleation, and can highlight defects. azooptics.com
Quantitative Analysis of Phase Separation and Domain Formation
In mixed lipid systems containing DSPC and a lower melting temperature lipid, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC), AFM is instrumental in visualizing phase separation. tandfonline.comtandfonline.com When the temperature is maintained between the main transition temperatures (Tm) of the two lipids, DSPC-rich domains in the solid-ordered (so) or gel phase coexist with the fluid liquid-disordered (ld) phase of the lower melting lipid. tandfonline.comtandfonline.com
AFM images reveal that the DSPC-rich domains stand taller than the surrounding fluid phase. This height difference is a direct consequence of the different packing densities and acyl chain conformations of the lipids in the two phases. The ordered, all-trans acyl chains of DSPC in the gel phase result in a thicker bilayer compared to the disordered, gauche-rich chains of the fluid phase lipid. tandfonline.com The free movement of these domains, their coalescence, and subsequent reshaping to minimize line tension can be observed, indicating a high degree of fluidity in the surrounding phase. tandfonline.com
Simulations of binary mixtures of phosphatidylcholines with different chain lengths, such as those involving DSPC, have shown a phase transition between a liquid and a gel state. nih.govresearcher.life At concentrations with a majority of the longer lipid (like DSPC), phase separation into gel and liquid states occurs within a specific temperature window, leading to significant dynamic heterogeneity. nih.govresearcher.life
Probing Mechanical Resilience and Bilayer Stability via AFM
AFM can be utilized not only for imaging but also for probing the mechanical properties of DSPC bilayers. By applying a controlled force with the AFM tip, one can measure the force required to indent or rupture the bilayer, providing a quantitative measure of its mechanical resilience. The solid-ordered phase of DSPC bilayers is known for its resilience to mechanical stress and the tight packing of its lipids. nih.gov
Studies combining AFM with fluorescence microscopy on mixed DLPC/DSPC-supported lipid bilayers have investigated the stability of lipid domains. nih.gov The mechanical properties of the bilayer, such as the bending modulus and area expansion modulus, are influenced by the presence of different lipid domains. nih.gov The interaction energy between the substrate and the supported bilayer is a balance of attractive and repulsive forces, which are in turn affected by the bilayer's mechanical characteristics. nih.gov
X-ray Diffraction (XRD) and Scattering Techniques
X-ray diffraction (XRD) and scattering are indispensable methods for determining the atomic and molecular structure of crystalline and semi-crystalline materials, including lipid bilayers. youtube.comtricliniclabs.com These techniques rely on the diffraction of X-rays by the regular arrangement of atoms within the material to provide detailed information about its structural organization. youtube.com
Wide-Angle X-ray Diffraction for Acyl Chain Packing in DSPC Bilayers
Wide-Angle X-ray Diffraction (WAXD), also known as Wide-Angle X-ray Scattering (WAXS), provides information about the short-range order within the bilayer, specifically the packing of the lipid acyl chains. The diffraction pattern in the wide-angle region is sensitive to the lateral arrangement of the hydrocarbon chains.
For a pure DSPC bilayer in the Lβ' phase, WAXD patterns typically show a sharp reflection at a d-spacing of approximately 4.2 Å and a broader reflection around 4.05 Å. This is indicative of a distorted hexagonal lattice packing of the acyl chains. nih.gov In contrast, a lipid in the fluid Lα phase, like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), exhibits a very broad wide-angle peak centered at about 4.5 Å, which is characteristic of loosely packed hydrocarbon chains. nih.govresearchgate.net The symmetry of the peak in the Pβ' phase can imply that the acyl chains are ordered in a hexagonal lattice. researchgate.net
Small-Angle X-ray Scattering for Lamellar Periodicity in DSPC Systems
Small-Angle X-ray Scattering (SAXS) is used to investigate the larger-scale structural features of lipid systems, such as the lamellar periodicity or the repeating distance of stacked bilayers (d-spacing). spectroscopyonline.comeurekalert.orgxenocs.com The scattering pattern at small angles arises from the electron density contrast between the lipid bilayers and the intervening water layers. spectroscopyonline.com
In multilamellar vesicles (MLVs) of DSPC, SAXS patterns exhibit a series of equidistant peaks, which are characteristic of a one-dimensional lamellar lattice. The position of these peaks allows for the precise calculation of the lamellar repeat distance. The analysis of SAXS data can provide quantitative information on the thickness of the lamellae and the amorphous phase. xenocs.com A modified Gibbs-Thomson equation can be used to estimate the average lamellar thickness from SAXS data at different temperatures. researchgate.net
The combination of SAXS with other techniques like Differential Scanning Calorimetry (DSC) can provide a comprehensive understanding of the structural changes occurring during phase transitions. researchgate.net For instance, as a DSPC bilayer transitions from the gel phase to the fluid phase upon heating, the lamellar repeat distance typically decreases due to the increased disorder and lateral expansion of the lipid molecules.
Cryo-Transmission Electron Microscopy (Cryo-TEM) for Supramolecular Visualization
Cryo-transmission electron microscopy (cryo-TEM) is a powerful technique for visualizing the high-resolution morphology of lipid-based structures in their native, hydrated state. nih.govnih.gov By rapidly vitrifying the sample, it avoids artifacts from dehydration or staining, making it ideal for studying DSPC-containing liposomes and nanoparticles. thermofisher.comcreative-biostructure.com
Cryo-TEM provides direct images of individual DSPC liposomes, allowing for detailed characterization of their size, shape, and lamellarity. nih.gov Studies have shown that the morphology of DSPC-based vesicles can be significantly influenced by their composition. For example, DSPC liposomes prepared without cholesterol can form triangular-shaped vesicles. researchgate.net The addition of cholesterol tends to result in the formation of more spherical bilayer particles. researchgate.net Cryo-TEM can distinguish between unilamellar and multilamellar vesicles and provides precise size distribution data, which is often more accurate than that obtained from bulk measurement techniques like dynamic light scattering (DLS). thermofisher.comnih.govmonash.edu The high resolution of cryo-TEM can even resolve the lipid bilayer, which appears as two dense, concentric rings corresponding to the electron-dense phosphate (B84403) headgroups. tmc.edu
In multicomponent vesicles, cryo-TEM can directly visualize phase separation and the formation of lipid domains. tmc.edunih.govnih.gov These domains, often referred to as "lipid rafts," are critical in various biological processes. In model systems like DSPC/DOPC/cholesterol mixtures, cryo-TEM has provided the first visual evidence of nanoscopic phase separation in unsupported lipid bilayers. tmc.edu The liquid-ordered (Lo) phase, enriched in DSPC and cholesterol, appears thicker than the surrounding liquid-disordered (Ld) phase. tmc.edubiorxiv.org Researchers have measured thickness differences of around 6.3 Å between coexisting Lo and Ld domains, a finding consistent with scattering data. tmc.edu This ability to resolve sub-nanometer differences in bilayer thickness allows for the detailed characterization of domain size, shape, and distribution. tmc.edunih.govresearchgate.net
DSPC is a key component in many lipid nanoparticle (LNP) formulations used for drug delivery, particularly for nucleic acids like mRNA and siRNA. creative-biostructure.comnih.govresearchgate.net Cryo-TEM has been essential in revealing the complex internal architecture of these LNPs. thermofisher.comnih.gov Contrary to early models of a simple aqueous core, cryo-TEM images often show LNPs with an electron-dense, solid core where the nucleic acid is complexed with a cationic lipid. thermofisher.com DSPC, along with other lipids like cholesterol and a PEGylated lipid, typically forms a stabilizing outer layer. creative-biostructure.com Cryo-TEM analysis allows for the assessment of critical quality attributes of LNPs, including particle size distribution, morphology, and encapsulation efficiency. thermofisher.comcreative-biostructure.com It can reveal structural details such as surface blebs or internal voids, providing insights that help optimize LNP manufacturing processes for improved stability and efficacy. thermofisher.com
| System | Key Observation | Significance | Reference |
|---|---|---|---|
| DSPC Liposomes | Formation of triangular-shaped vesicles without cholesterol; spherical vesicles with cholesterol. | Demonstrates the significant impact of cholesterol on the morphology of DSPC vesicles. | researchgate.net |
| DSPC/DOPC/Cholesterol Vesicles | Direct visualization of coexisting Lo and Ld phases with a measurable thickness difference (~6.3 Å). | Provides direct visual evidence of nanoscopic phase separation in model membranes. | tmc.edu |
| mRNA-LNPs containing DSPC | Revealed a complex, electron-dense core structure rather than a simple aqueous core. | Advanced the understanding of LNP internal architecture, crucial for formulation and delivery. | thermofisher.com |
Fluorescence Spectroscopy and Microscopy
Fluorescence techniques are widely employed to investigate the lateral organization and dynamics of lipid membranes. By using fluorescent probes that partition differently between lipid phases, these methods can map phase coexistence and characterize the properties of distinct domains.
Confocal fluorescence microscopy is a powerful tool for directly observing phase domains in giant unilamellar vesicles (GUVs). nih.govnih.gov In ternary mixtures such as DSPC/DOPC/cholesterol, which are known to form coexisting liquid-ordered (Lo) and liquid-disordered (Ld) phases, confocal microscopy can provide clear visual evidence of this separation. nih.gov
To visualize the domains, researchers use fluorescent lipid analogs that preferentially partition into one phase. For example, a probe might favor the more fluid Ld phase, while another probe favors the more ordered Lo or solid (Lβ) phase. nih.gov This differential partitioning creates fluorescence contrast between the domains, allowing them to be imaged. nih.gov Through this method, a region of three-phase coexistence (Lα + Lβ + Lo) has been identified and mapped in the DSPC/DOPC/cholesterol system at 23 °C. nih.gov These experiments are crucial for constructing detailed phase diagrams, which map the physical state of the mixture as a function of its composition. nih.gov
Fluorescence Correlation Spectroscopy (FCS) for Lipid Lateral Dynamics
Fluorescence Correlation Spectroscopy (FCS) is a versatile and sensitive technique used to study the dynamics of fluorescently labeled molecules as they move through a microscopic observation volume. nih.govnih.gov By analyzing the fluctuations in fluorescence intensity, FCS can determine key parameters such as diffusion coefficients, local concentrations, and transport characteristics of lipids and proteins within a membrane. nih.gov This method is particularly powerful for characterizing the lateral organization of membranes and has been successfully applied to both model systems and living cells. nih.gov
In the context of DSPC research, FCS has been used to investigate the lateral diffusion dynamics in two-component lipid mixtures. Studies on mixtures of 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC) and DSPC have revealed the coexistence of different lipid phases and the formation of nanodomains. The diffusion of fluorescent lipid analogs in these mixed bilayers is not uniform, indicating a heterogeneous membrane environment.
The table below presents findings from FCS experiments on DMPC/DSPC mixtures, illustrating how diffusion coefficients change with temperature, reflecting the phase state of the lipid domains.
| Temperature (°C) | Effective Diffusion Coefficient (μm²/s) | Lipid Phase Condition |
|---|---|---|
| 21 | 0.12 | Below DMPC melting temperature; probes in gel (g) phase domains |
| 31 | 1.5 | Within DMPC melting regime; coexistence of gel (g) and fluid (f) phases |
| 37 | 5.6 | Above DMPC melting temperature; probes in fluid (f) phase |
This table contains representative data synthesized from findings on DMPC/DSPC lipid mixtures. The diffusion coefficients reflect the mobility of a fluorescent probe within the membrane at different temperatures, corresponding to distinct phase behaviors of the lipid mixture.
These FCS diffusion laws deviate from pure Brownian motion at lower temperatures, providing evidence for the existence and mean size of nanodomains, which can range from 50 to 80 nm. The accuracy of this microscopic description highlights the utility of FCS in elucidating the complex temporal and spatial structure of lipid systems containing DSPC.
Neutron Reflectivity Studies of DSPC Bilayer Interactions
Neutron reflectivity (NR) is a powerful, non-destructive technique for probing the structure of thin films and interfaces with sub-molecular resolution. bohrium.com It is uniquely suited for studying lipid bilayers, as it can determine the absolute composition and location of molecules within the membrane structure. ill.eu A key advantage of using neutrons is their differential sensitivity to hydrogen and its isotope, deuterium. nih.gov By selectively deuterating specific lipids or using a solvent of heavy water (D₂O), researchers can create scattering contrast to highlight different parts of the bilayer structure, such as the hydrocarbon chains or the headgroups. nih.govcmu.edu
NR has been extensively used to study the structural changes and lipid rearrangements in bilayers containing DSPC, particularly in mixtures with DMPC. bohrium.comill.euacs.orgnih.gov These studies have provided detailed insights into temperature-induced phase transitions and inter-leaflet interactions. For example, in asymmetric bilayers with a DMPC inner leaflet and a DSPC outer leaflet, NR can monitor structural changes as the temperature is increased through the melting transition of DMPC (around 20-25°C). ill.eu
A significant finding from these studies is the characterization of lipid "flip-flop," the process of a lipid molecule translocating from one leaflet of the bilayer to the other. bohrium.comill.eunih.gov Research has shown that when one of the lipid components (like DSPC, with a higher melting temperature) is in the gel phase, the flip-flop mechanism is inhibited and can take hours. bohrium.comill.eu However, once the temperature is raised so that both DSPC and DMPC are in the fluid phase, a fast and spontaneous reorganization occurs, leading to a symmetric distribution of the lipids across the bilayer. ill.eunih.gov The characteristic half-time for this process in DSPC bilayers has been found to be highly dependent on temperature and the lateral pressure applied during deposition. ill.eu
The table below summarizes typical structural parameters for a DSPC/DMPC bilayer system as determined by neutron reflectivity analysis at different temperatures, illustrating the changes that occur during phase transitions.
| Parameter | 14 °C (DMPC Gel / DSPC Gel) | 30 °C (DMPC Fluid / DSPC Gel) | 60 °C (DMPC Fluid / DSPC Fluid) |
|---|---|---|---|
| Total Bilayer Thickness (Å) | 48.0 ± 0.5 | 46.5 ± 0.5 | 45.0 ± 0.5 |
| DMPC-rich Leaflet Thickness (Å) | 24.0 ± 0.5 | 22.5 ± 0.5 | 22.5 ± 0.5 |
| DSPC-rich Leaflet Thickness (Å) | 24.0 ± 0.5 | 24.0 ± 0.5 | 22.5 ± 0.5 |
| Lipid Distribution | Asymmetric | Asymmetric | Symmetric |
This table provides representative structural data for a mixed DMPC/DSPC bilayer system derived from neutron reflectivity studies. The values show how the bilayer thins and how lipid asymmetry is lost as the temperature increases and the lipids transition from the gel to the fluid phase. ill.eu
These NR investigations are crucial for understanding the fundamental biophysical properties of DSPC-containing membranes, including their stability, phase behavior, and interactions with other molecules, which are essential for applications in areas like drug delivery systems. bohrium.com
Computational and Theoretical Modeling of Dspc Systems
Molecular Dynamics (MD) Simulations of DSPC Bilayers and Assemblies
Molecular dynamics (MD) simulations offer a powerful lens through which the intricate behaviors of 1,2-distearoyl-sn-glycero-3-phosphochatidylcholine (DSPC) bilayers can be observed at an atomistic level. These computational techniques allow researchers to model the dynamic evolution of DSPC systems, providing insights into their structural organization, phase behavior, and mechanical properties. By simulating the interactions between individual lipid molecules and their surrounding environment, MD has become an indispensable tool for elucidating the fundamental principles governing the behavior of DSPC membranes.
MD simulations have been instrumental in characterizing the phase transitions of DSPC bilayers, particularly the main phase transition from the gel (Lβ) to the liquid crystalline (Lα) phase. These simulations can accurately predict the main transition temperature for single-component bilayers nih.gov. For instance, simulations have shown that during heating and cooling cycles, the transition temperature can be influenced by the scan rate, with a logarithmic dependency observed at very high heating rates fau.de. This phenomenon, known as thermal hysteresis, highlights the kinetic aspects of the phase transition process fau.de.
The intermolecular interactions driving these phase transitions are also a key focus of MD studies. In the gel phase, DSPC molecules are tightly packed with their acyl chains in a highly ordered, all-trans conformation. As the temperature increases, the increased kinetic energy leads to the formation of gauche defects in the acyl chains, resulting in a more disordered and fluid liquid crystalline phase. Coarse-grained MD simulations have been successfully employed to study the phase and mixing behavior of DSPC in mixtures with other lipids, such as dilauroylphosphatidylcholine (DLPC), revealing regions of phase coexistence and providing insights into the lateral organization of the membrane nih.gov. These simulations have demonstrated good agreement with experimental phase diagrams nih.gov.
The presence of other molecules, such as transmembrane proteins, can also influence the phase behavior of DSPC bilayers. Coarse-grained MD simulations have shown that the presence of aquaporin can attenuate the compact alignment of the lipid bilayer, making it less sensitive to changes in surface tension rsc.org.
Table 1: Investigated Properties of DSPC Bilayers in MD Simulations
| Property Investigated | Simulation Type | Key Findings |
|---|---|---|
| Phase Transitions | All-atom and Coarse-grained MD | Accurate prediction of main transition temperature; observation of thermal hysteresis with varying scan rates. |
| Intermolecular Interactions | All-atom and Coarse-grained MD | Characterization of acyl chain ordering in different phases; simulation of phase coexistence in lipid mixtures. |
| Influence of Proteins | Coarse-grained MD | Transmembrane proteins can alter the packing and phase behavior of the DSPC bilayer. |
| Effect of Surface Tension | Coarse-grained MD | Increased surface tension can reduce the phase transition temperature of DSPC bilayers. rsc.org |
Understanding how molecules permeate across the lipid bilayer is crucial for applications in drug delivery and for understanding cellular barrier functions. MD simulations provide a dynamic, high-resolution view of these permeation events. The primary barrier to the transport of most solutes is the hydrophobic core of the membrane nih.gov. For a molecule to cross the membrane, it must first shed its hydration shell, partition into the lipid bilayer, diffuse across the hydrophobic core, and then rehydrate on the other side nih.gov.
Simulations can be used to calculate the potential of mean force (PMF) for a permeating molecule, which describes the free energy profile as it moves across the membrane. This allows for the identification of the most favorable permeation pathways. For instance, in complex lipid mixtures modeling the stratum corneum, atomistic MD simulations have revealed that the most favorable permeation pathway for water is through cholesterol-rich domains, likely due to the disordering effect of cholesterol on lipids in the gel phase rsc.org. While direct permeation through the lipid matrix, or "simple diffusion," is a key transport mechanism for small, hydrophobic molecules like oxygen and carbon dioxide, larger or charged molecules often require the assistance of membrane proteins, a process known as facilitated diffusion or active transport nthu.edu.twderangedphysiology.com.
The mechanical properties of DSPC bilayers, such as their bending rigidity and area compressibility, are critical to their biological function and their use in applications like liposomal drug delivery. MD simulations have emerged as a valuable tool for quantifying these properties. Techniques such as flicker noise spectroscopy analysis of simulated vesicles and the analysis of thermal fluctuations in flat patches can be used to extract these mechanical parameters nih.govacs.org.
For DSPC bilayers in the solid-ordered phase at 295 K, MD simulations have determined the bending rigidity coefficient to be approximately 3.74 x 10-20 J nih.govacs.org. The area compressibility modulus, which describes the bilayer's resistance to changes in surface area, has been calculated to be around 0.57 N/m from MD simulations, a value consistent with experimental data that show a decrease from 0.50 to 0.45 N/m as the temperature increases from 330 to 340 K nih.govacs.org. These simulations provide a molecular-level understanding of how lipid packing and intermolecular interactions give rise to the macroscopic mechanical behavior of the membrane.
Table 2: Mechanical Properties of DSPC Bilayers from MD Simulations
| Mechanical Property | Value | Simulation Temperature |
|---|---|---|
| Bending Rigidity Coefficient | 3.74 x 10-20 J | 295 K nih.govacs.org |
| Area Compressibility Modulus | 0.57 N/m | 295 K nih.govacs.org |
Coarse-Grained (CG) Simulations for Large-Scale Phenomena in DSPC Systems
While all-atom MD simulations provide a high level of detail, they are computationally expensive and often limited to relatively small system sizes and short timescales. Coarse-grained (CG) models address this limitation by grouping atoms into larger "beads," reducing the number of degrees of freedom and allowing for the simulation of larger systems over longer timescales nih.govresearchgate.net. This approach is particularly well-suited for studying large-scale phenomena in DSPC systems, such as membrane remodeling, vesicle fusion, and the collective behavior of lipids.
Lipid interdigitation, where the acyl chains of lipids in opposing leaflets of a bilayer interpenetrate, is a phenomenon that can significantly alter membrane properties. CG simulations are well-suited to study this behavior, as it often occurs over larger length and time scales. These simulations can reveal how factors such as lipid composition, temperature, and the presence of other molecules can induce or modulate interdigitation in DSPC assemblies. By simplifying the representation of the lipid molecules, CG models can efficiently sample the conformational space and identify the thermodynamic and kinetic factors that favor an interdigitated state.
The rheological properties of DSPC bilayers, which describe how they deform and flow under stress, are crucial for understanding processes like cell motility and the stability of liposomes in shear flow. CG simulations have been effectively used to investigate the friction between the two leaflets of a DSPC bilayer aps.orgresearchgate.netarxiv.orgswarma.org. By subjecting the bilayer to a longitudinal shear, these simulations can measure the interleaflet friction coefficient aps.orgresearchgate.netarxiv.orgswarma.org.
Studies using CG models have shown that the mechanical response of a DSPC bilayer depends significantly on its physical state. In the fluid phase, the bilayer exhibits a linear response to shear stress, which is not the case in the more ordered gel phase aps.orgarxiv.orgswarma.org. These simulations provide valuable insights into the viscoelastic response of the membrane and the timescales of its mechanical relaxation aps.orgresearchgate.netarxiv.org. The interleaflet friction coefficient can be determined from either out-of-equilibrium pulling simulations or from observing the relaxation of the system, providing a comprehensive understanding of the bilayer's frictional properties aps.orgresearchgate.netarxiv.org.
Lattice Models and Statistical Mechanics Approaches for DSPC Systems
Computational and theoretical modeling provides indispensable tools for understanding the complex behaviors of lipid systems at a molecular level. Among these methods, lattice models, interpreted through the lens of statistical mechanics, offer a powerful approach to investigate collective phenomena such as phase transitions and domain formation in Di-Stearoyl-3-SN-phosphatidylcholine (DSPC) containing systems over large length and time scales. osu.eduwikipedia.orgox.ac.uk
In a lattice model, the continuous space of the lipid bilayer is discretized into a grid or lattice. wikipedia.org Each site or group of sites on the lattice represents a lipid molecule or a segment of a molecule, such as DSPC, other phospholipids (B1166683), or cholesterol. acs.orgnih.gov The state of the system is defined by the arrangement of these molecules on the lattice. Statistical mechanics provides the framework for relating the microscopic interactions between individual molecules to the macroscopic thermodynamic properties of the system, such as phase behavior. osu.eduustc.edu.cn By defining an energy function (Hamiltonian) that describes the interactions between neighboring molecules, simulations can explore the vast number of possible configurations and determine the most probable macroscopic states under given conditions (e.g., temperature and composition). osu.eduox.ac.uk This approach is particularly well-suited for studying the phase behavior of multi-component lipid mixtures, where the interplay between different interaction energies drives the system towards states of minimal free energy, often resulting in phase separation. unige.ch
Modeling Phase Boundaries in Ternary DSPC Mixtures
Lattice models have been effectively employed to simulate and understand the phase boundaries in ternary lipid mixtures containing DSPC. acs.orgnih.gov A prominent example is the study of DSPC/DOPC/Cholesterol mixtures, which are known to exhibit phase separation into liquid-ordered (l_o) and liquid-disordered (l_d) phases, a phenomenon of significant biological interest. acs.orgnih.gov
In these simulations, a two-dimensional lattice is typically used to represent one leaflet of the lipid bilayer. acs.org The different molecular components (DSPC, DOPC, Cholesterol) are assigned to lattice sites, and the system's energy is calculated based on the pairwise interactions between adjacent molecules. Monte Carlo simulations are then used to evolve the system towards thermodynamic equilibrium.
To accurately map the phase diagram, specific computational techniques are utilized:
Block Composition Distribution (BCD) Technique : This method is effective for precisely locating the compositions of coexisting phases and the thermodynamic tie-lines that connect them within the two-phase region of the phase diagram. acs.orgnih.gov
Binder Ratio Method : This technique is particularly useful for accurately determining the phase boundary in the critical region, where fluctuations are large. acs.orgnih.gov
Simulations of the DSPC/DOPC/Cholesterol system using a lattice model with pairwise interactions have successfully reproduced key features of the experimental l_o-l_d phase boundary. acs.orgnih.gov A "best-fit" simulated phase boundary can be obtained where the upper boundary, rich in cholesterol and DSPC, closely matches the experimentally determined boundary. nih.gov However, these models also reveal certain limitations. The width of the simulated two-phase region is often significantly wider than what is observed experimentally. acs.orgnih.gov This discrepancy suggests that simple pairwise interactions alone are insufficient to capture the full complexity of molecular interactions in these ternary lipid mixtures. nih.gov The results imply that more complex interactions, such as multi-body effects or considerations of the interfacial energy between domains, may need to be included for more accurate predictions. nih.gov
| Feature | Lattice Model Simulation Result | Experimental Observation | Reference |
|---|---|---|---|
| Top Boundary of l_o-l_d Coexistence Region | Closely resembles the experimental boundary | Well-defined boundary | nih.gov |
| Width of the Two-Phase Region | Significantly wider than experimental results | Narrower coexistence region | acs.orgnih.gov |
| Thermodynamic Tie-Lines | Can be accurately located using the BCD method | Determined via experimental techniques | acs.orgnih.gov |
Deriving Pairwise Interaction Energies in DSPC-Containing Systems
The foundation of lattice model simulations for lipid mixtures lies in the definition of pairwise interaction energies between the different components. acs.orgnih.gov These energies, often denoted as w_ij, represent the interaction between a molecule of type i and a molecule of type j on adjacent lattice sites. The total energy of a given configuration on the lattice is the sum of these pairwise interaction energies over all neighboring pairs.
In a ternary system like DSPC/DOPC/Cholesterol, there are six key pairwise interaction energies to consider:
DSPC-DSPC
DOPC-DOPC
Cholesterol-Cholesterol
DSPC-DOPC
DSPC-Cholesterol
DOPC-Cholesterol
These interaction energies are not typically derived from first principles in simple lattice models. Instead, they are treated as effective parameters that are adjusted to best reproduce an experimental phase diagram. acs.orgnih.gov The process involves running numerous simulations with different sets of interaction parameters and comparing the resulting phase diagram with the experimental one. The set of parameters that yields the "best-fit" is then considered to be a reasonable representation of the relative interaction strengths in the system.
For instance, to model the preference for DSPC and cholesterol to form an l_o phase while DOPC forms an l_d phase, the interaction energies would be set to reflect a stronger, more favorable interaction between DSPC and cholesterol compared to the interactions between DSPC and DOPC or DOPC and cholesterol. The observation that pairwise interaction models produce an overly wide two-phase region suggests an intrinsic limitation of this approach. acs.org It indicates that the cooperative nature of domain formation and the energetic cost of creating an interface between domains are not fully captured by simply summing nearest-neighbor interactions. nih.gov More advanced models may incorporate these higher-order effects to achieve greater accuracy. nih.govnih.gov
| Interacting Pair | Relative Interaction Energy (w_ij) | Rationale |
|---|---|---|
| DSPC-Cholesterol | Strongly favorable (more negative) | Promotes formation of the liquid-ordered (l_o) phase. |
| DSPC-DSPC | Favorable | Reflects the ordered packing of saturated acyl chains. |
| DOPC-DOPC | Less favorable | Represents the disordered packing of unsaturated acyl chains. |
| DSPC-DOPC | Unfavorable (less negative or positive) | Drives phase separation between saturated and unsaturated lipids. |
| DOPC-Cholesterol | Weakly favorable/unfavorable | Cholesterol has a lower affinity for the disordered DOPC environment. |
Note: The values are qualitative and serve to illustrate the principles behind parameterizing the model to achieve phase separation consistent with experimental observations.
Compound Names
| Abbreviation | Full Chemical Name |
|---|---|
| DSPC | This compound (1,2-distearoyl-sn-glycero-3-phosphocholine) |
| DOPC | 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) |
| Cholesterol | Cholesterol |
Dspc in the Design and Engineering of Advanced Lipid Systems
Fabrication and Self-Assembly of DSPC-Containing Vesicles and Nanoparticles
The creation of lipid-based delivery systems is a meticulous process involving the spontaneous organization of lipid molecules into ordered structures. nih.gov This self-assembly is fundamental to forming functional vesicles and nanoparticles for drug delivery. rsc.orgtib.eu
Several well-established methods are used to create liposomes containing DSPC. The thin-film hydration method, a common solvent evaporation technique, involves dissolving DSPC and other lipids in an organic solvent, which is then evaporated to form a thin lipid film. universiteitleiden.nl This film is subsequently hydrated with an aqueous solution, leading to the spontaneous formation of multilamellar vesicles (MLVs). nih.gov To achieve a more uniform size distribution, these MLVs can be further processed by extrusion, where the liposome (B1194612) suspension is forced through a membrane with a defined pore size. researchgate.net
Another approach is the solvent injection method, such as ethanol (B145695) injection. In this technique, a solution of lipids dissolved in ethanol is rapidly injected into an aqueous phase, causing the lipids to precipitate and form liposomes. nih.gov The reverse-phase evaporation method is another solvent-based technique that can produce large unilamellar vesicles (LUVs) with high encapsulation efficiency for water-soluble molecules. nih.gov This method involves creating a water-in-oil emulsion, followed by the removal of the organic solvent under reduced pressure. nih.gov
The choice of method can influence the final properties of the liposomes, including their size, lamellarity, and encapsulation efficiency. For instance, the reverse-phase evaporation method is known to yield higher encapsulation efficiencies compared to injection methods. nih.gov
DSPC is a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acids like mRNA and siRNA. nih.govresearchgate.net These LNPs typically consist of four main components: an ionizable lipid, a helper lipid like DSPC, cholesterol, and a PEGylated lipid. nih.govnih.gov The ionizable lipid is crucial for encapsulating the negatively charged nucleic acid and facilitating its release inside the cell, while cholesterol enhances the stability of the nanoparticle. frontiersin.orgnih.gov
DSPC, as a helper lipid, contributes to the structural integrity of the LNP. nih.gov The composition of these LNPs is carefully optimized to ensure efficient encapsulation of the nucleic acid payload and effective delivery to target cells. mdpi.comyoutube.com For example, the molar ratio of the different lipid components can significantly impact the size, charge, and stability of the LNPs. nih.gov Research has shown that specific combinations of ionizable lipids and helper lipids, such as DSPC, can lead to highly potent LNP formulations for gene delivery. researchgate.net For instance, the combination of the ionizable lipid SM-102 with DSPC has been shown to result in optimal storage and transfection performance. researchgate.net
The inclusion of DSPC in lipid formulations plays a significant role in the colloidal stability and size control of the resulting nanoparticles. Colloidal stability, or the ability of nanoparticles to remain dispersed in a solution without aggregating, is crucial for their in vivo performance. The addition of cholesterol to DSPC-containing liposomes has been shown to affect their colloidal stability, with high concentrations of cholesterol potentially leading to the formation of larger particles. researchgate.net
The particle size of liposomes and LNPs is a critical parameter that influences their biodistribution and cellular uptake. researchgate.net Different formulation techniques and parameters can be adjusted to control the size of DSPC-containing nanoparticles. For example, in microfluidic-based production methods, the flow rate ratio of the lipid and aqueous phases can be manipulated to produce liposomes with a desired diameter. researchgate.net Studies have shown that for DSPC-based liposomes, the particle size can have an inverse relationship with the flow rate ratio. researchgate.net The extrusion process also allows for precise control over vesicle size by passing the lipid suspension through membranes with specific pore sizes. researchgate.net
Modulating Membrane Properties through DSPC Inclusion
The incorporation of DSPC into lipid bilayers significantly influences their physical properties, which in turn affects the functionality of the resulting delivery system.
DSPC is known for its ability to form stable and rigid bilayers due to its long, saturated acyl chains (18:0) and high phase transition temperature (Tm) of approximately 55°C. caymanchem.com Below this temperature, DSPC exists in a solid-ordered or gel phase, which imparts significant rigidity to the lipid membrane. nih.govacs.org This high Tm makes DSPC-containing liposomes more stable at physiological temperatures compared to liposomes made from lipids with lower transition temperatures. nsf.gov
The encapsulation efficiency, which is the percentage of the drug that is successfully entrapped within the liposome, is a critical parameter for any drug delivery system. The properties of DSPC can influence this efficiency. For some drugs, DSPC-based liposomes have demonstrated higher encapsulation efficiencies compared to liposomes made from other phospholipids (B1166683). tandfonline.com For example, one study found that DSPC liposomes had a higher encapsulation efficiency for cannabidiol (B1668261) compared to liposomes made from dipalmitoyl phosphatidylcholine (DPPC). tandfonline.com However, other studies have reported that lipids with shorter hydrocarbon chains may lead to higher encapsulation efficiencies for certain molecules. tandfonline.com The encapsulation of both hydrophilic and lipophilic molecules within DSPC liposomes has been successfully demonstrated, highlighting their versatility as drug carriers. researchgate.net
Data Tables
Table 1: Impact of Lipid Composition on Cannabidiol (CBD) Encapsulation Efficiency
| Liposome Composition | Encapsulation Efficiency (%) |
| DPPC CBD | 63 |
| DSPC CBD | 74 |
| DSPC DPPC CBD | 81 |
| DSPC DSPE-PEG CBD | 87 |
Data sourced from a study on the encapsulation of cannabidiol in liposomes. tandfonline.com
Table 2: Comparison of Encapsulation Efficiencies for Different Phospholipids
| Phospholipid | Encapsulation Efficiency (%) |
| DSPC | 2.95 ± 0.3 |
| DMPC | 2.25 ± 0.3 |
| DPPC | 2.13 ± 0.04 |
Data represents the encapsulation of inulin (B196767) in liposomes. tandfonline.com
Interactions with Cholesterol and PEGylated Lipids in DSPC Formulations
The integration of cholesterol and polyethylene (B3416737) glycol-conjugated lipids (PEGylated lipids) into 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) formulations is fundamental to the engineering of sophisticated lipid-based systems like liposomes. These components are crucial as they significantly modulate the physicochemical characteristics and subsequent biological interactions of the nanoparticles.
Cholesterol is widely recognized for its role in regulating membrane properties. biorxiv.orgpnas.org When incorporated into a DSPC bilayer, cholesterol inserts its rigid, planar steroid structure between the acyl chains of the DSPC molecules. This action leads to a "condensing effect," characterized by a decrease in the area per lipid and an increase in the thickness and structural order of the membrane. biorxiv.orgpnas.org This results in a liquid-ordered (lo) phase, which reduces the membrane's permeability, thereby minimizing the leakage of encapsulated contents. biorxiv.orgresearchgate.net Furthermore, the increased rigidity and stability conferred by cholesterol enhance the liposome's integrity in the bloodstream. nih.gov Studies have shown that increasing cholesterol concentration in DSPC bilayers leads to a progressive decrease in the area per lipid and increased membrane thickness and lipid ordering. biorxiv.org
PEGylated lipids, such as 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)] (DSPE-PEG), are included to create a hydrophilic shield on the liposome surface. broadpharm.com This "stealth" layer provides a steric barrier that hinders the adsorption of plasma proteins (opsonization), a process that marks nanoparticles for rapid clearance by the mononuclear phagocyte system (MPS). broadpharm.comnih.gov By reducing MPS uptake, PEGylation significantly extends the circulation half-life of the liposomes, which is critical for targeted drug delivery. nih.govnih.gov However, the concentration of PEGylated lipids must be carefully optimized. While beneficial for circulation longevity, excessive amounts can potentially disrupt the stability of the phospholipid bilayer. researchgate.net There are reports of immiscibility between DSPE-PEG and DSPC in certain systems, which can affect the formulation's properties. nih.gov
The interplay between DSPC, cholesterol, and PEGylated lipids is a complex, multi-component system. The presence of cholesterol can modulate the interactions between DSPC and DSPE-PEG. nih.gov The molar ratios of these three components are a critical determinant of the final formulation's stability, drug retention capabilities, and pharmacokinetic profile. nih.govresearchgate.netnih.gov For instance, research has shown that liposomes composed of DSPC and DSPE-PEG exhibited similar pharmacokinetics with or without cholesterol, highlighting the complexity of these interactions. nih.gov
Table 1: Influence of Cholesterol and PEGylated Lipids on DSPC Formulations
| Component | Primary Role in Formulation | Impact on DSPC Bilayer Properties | Resulting Effect on Liposome Performance |
| Cholesterol | Membrane Stabilizer | Increases acyl chain order, enhances membrane thickness, and reduces area per lipid. biorxiv.org | Improves stability, reduces permeability and passive drug leakage. biorxiv.orgresearchgate.net |
| PEGylated Lipids | "Stealth" Agent | Forms a hydrated, steric barrier on the liposome surface. broadpharm.com | Prolongs systemic circulation time by reducing clearance by the immune system. broadpharm.comnih.gov |
Applications in Biomimetic Membrane Research
Due to its saturated acyl chains and high main phase transition temperature (Tm) of approximately 55°C, DSPC is an invaluable component in the field of biomimetic membrane research. icm.edu.pl It allows for the construction of stable, well-defined model membranes to investigate fundamental aspects of cell membrane biology. nih.gov
Mimicking Cellular Membrane Domains and Lipid Rafts with DSPC
Lipid rafts are dynamic, ordered microdomains within the cell membrane enriched in cholesterol and sphingolipids, playing key roles in cellular processes like signal transduction. researchgate.net The combination of DSPC and cholesterol is widely used to create model systems that mimic the physical properties of these rafts, specifically their liquid-ordered (lo) phase state. nih.govnih.gov
Researchers frequently use ternary mixtures of DSPC, cholesterol, and a lipid with a low Tm, such as 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), to study the principles of lipid phase separation. nih.gov In such systems, stable, coexisting domains of a DSPC/cholesterol-rich lo phase and a DOPC-rich liquid-disordered (ld) phase can be observed. nih.govnih.gov These models have been instrumental in mapping phase diagrams and understanding the thermodynamic and compositional factors that drive the formation, size, and stability of raft-like domains. nih.govnih.gov The choice of DSPC is often made because its unfavorable interactions with lipids like DOPC lead to clear, macroscopic phase separation, which facilitates more easily interpretable experimental results. nih.gov
Investigating Protein-Lipid Interactions in DSPC Environments
The physical state of the lipid bilayer profoundly affects the structure, dynamics, and function of embedded and associated proteins. nih.govpnas.org DSPC-containing model membranes offer a controlled, ordered environment to dissect these complex interactions. nih.gov The rigid and structured nature of DSPC bilayers can influence protein conformation and oligomerization. pnas.org
These systems are valuable for studying how proteins partition between different lipid phases, providing insight into their localization within the heterogeneous landscape of a biological membrane. nih.gov For example, understanding how a transmembrane protein behaves in a pure DSPC environment versus a mixed-phase DSPC/DOPC/cholesterol membrane can reveal its affinity for raft-like versus non-raft domains. Atomistic and coarse-grained molecular dynamics simulations are often employed to complement experimental work, providing molecular-level detail on how the lipid environment, including the degree of acyl chain saturation provided by DSPC, guides protein organization and function. nih.govnih.gov
Studies of Membrane Permeation by Bioactive Molecules in DSPC Systems
The barrier function of cell membranes, which controls the passage of molecules, is a critical area of study. The tightly packed, ordered nature of DSPC bilayers results in inherently low permeability, especially below its Tm. researchgate.netyoutube.com This characteristic makes DSPC-based systems an excellent baseline model for investigating the mechanisms of membrane permeation by drugs and other bioactive molecules.
By creating liposomes or supported bilayers composed of DSPC, researchers can quantify the transport rates of various compounds across a well-defined, low-permeability barrier. researchgate.net These studies often compare permeation across DSPC membranes to that of more fluid membranes (e.g., composed of DOPC) to isolate the impact of membrane order and fluidity on molecular transport. nih.gov Such investigations are fundamental to pharmacology for predicting drug absorption and for designing delivery systems capable of efficiently traversing biological membrane barriers. youtube.commdpi.com
Table 2: Summary of DSPC Applications in Biomimetic Membrane Research
| Research Focus | Model System Example | Key Scientific Insights Gained |
| Mimicking Lipid Rafts | Giant Unilamellar Vesicles (GUVs) of DSPC/DOPC/Cholesterol. nih.gov | Enables direct visualization and characterization of coexisting liquid-ordered (lo) and liquid-disordered (ld) phases, serving as a tractable model for cellular lipid domains. nih.govnih.gov |
| Protein-Lipid Interactions | DSPC-containing liposomes or nanodiscs with reconstituted proteins. nih.gov | Provides a controlled environment to study how membrane rigidity and lipid packing influence protein conformation, partitioning, and function. pnas.orgnih.gov |
| Membrane Permeation | DSPC liposomes encapsulating fluorescent probes. researchgate.net | The low intrinsic permeability of DSPC bilayers serves as a reference for quantifying how factors like membrane tension or the inclusion of other molecules affect barrier function. nih.gov |
Future Directions and Emerging Research Avenues for Dspc
Advancements in Multiscale Modeling and Simulation of Complex DSPC Systems
The intricate nature of biological membranes and lipid-based delivery systems necessitates sophisticated modeling techniques that can span multiple temporal and spatial scales. Multiscale modeling has become an essential tool for understanding the properties of materials governed by processes occurring over a vast range of scales, from the electronic and atomic levels to millimeters and beyond. cecam.org For complex systems involving DSPC, these simulations provide unparalleled insights into their structure and dynamics.
Coarse-Graining and All-Atom Simulations:
Researchers are increasingly employing a combination of coarse-grained (CG) and all-atom (AA) simulations to study DSPC-containing systems. nih.gov CG models simplify molecular representations, allowing for the simulation of larger systems over longer timescales, which is crucial for observing processes like liposome (B1194612) formation and fusion. nih.govresearchgate.net AA simulations, on the other hand, provide detailed, high-resolution information about specific molecular interactions. acs.org A hybrid approach, coupling AA and CG resolutions within a single simulation, offers a powerful method to investigate biomembrane properties with enhanced computational efficiency. nih.gov
Simulating DSPC in Mixed Bilayers:
Monte Carlo simulations have been effectively used to model the behavior of DSPC in two-component bilayers, such as those mixed with dimyristoylphosphatidylcholine (B1235183) (DMPC). nih.govnih.govnih.gov These simulations can predict the lateral distribution of lipid components and the formation of distinct gel and fluid phases, which are critical for understanding membrane organization and function. nih.govacs.orgresearcher.life For instance, simulations have shown that in DMPC/DSPC mixtures, the components exhibit nonrandom lateral distribution in both mixed-phase regions and pure gel or fluid regions. nih.gov
Future advancements in this area will likely focus on developing more accurate force fields and integrating machine learning algorithms to refine simulation parameters and predict the behavior of increasingly complex DSPC systems. rsc.org
Integration of Novel Characterization Techniques for Dynamic Processes in DSPC Assemblies
To validate and complement computational models, the development and integration of novel experimental characterization techniques are crucial. These methods allow for the direct observation and quantification of dynamic processes within DSPC assemblies.
Advanced Spectroscopic and Microscopic Techniques:
Fourier transform infrared (FTIR) spectroscopy has been utilized to analyze the conformational dynamics of DSPC's acyl chains in the presence of other molecules, such as surfactants. icm.edu.pl These studies reveal how interactions can disrupt the lipid layers and alter phase transition temperatures. icm.edu.pl
Fluorescence microscopy, combined with techniques like fluorescence recovery after photobleaching (FRAP), provides insights into the lateral diffusion and distribution of lipids in supported lipid bilayers containing DSPC. nih.gov For example, studies have shown that the presence of gel-phase DSPC domains can significantly impede the lateral diffusion of surrounding fluid-phase lipids. nih.gov
Future research will likely involve the application of more advanced, high-resolution techniques such as super-resolution microscopy and single-particle tracking to visualize the dynamics of individual DSPC molecules and their interactions within complex assemblies in real-time. acs.org
Exploration of DSPC in Complex Multicomponent Biological Mimics
Biological membranes are incredibly complex, composed of a diverse array of lipids and proteins. acs.orgresearchgate.net To better understand the in vivo behavior of DSPC, researchers are moving towards studying it in increasingly complex multicomponent systems that more accurately mimic native cellular environments. nih.gov
DSPC in the Presence of Other Lipids and Cholesterol:
Molecular dynamics (MD) simulations have been employed to study the structure of multicomponent gel-phase lipid bilayers containing DSPC, DPPC (dipalmitoylphosphatidylcholine), and other lipids. nih.gov These studies have revealed how molecular geometry influences bilayer structure through a balance of steric repulsions and van der Waals attractions. nih.gov The inclusion of cholesterol, a key component of many biological membranes, has also been a focus of investigation, with studies showing how it can modulate the properties of DSPC-containing membranes. nih.govresearchgate.net
Lipid-Protein Interactions:
The interactions between lipids and proteins are fundamental to many cellular processes. nih.govyoutube.com DSPC's role in these interactions is an area of growing interest. Understanding how DSPC influences the structure and function of membrane proteins, and vice versa, is critical for designing effective drug delivery systems that can navigate the complex environment of the cell. nih.gov Future studies will likely involve reconstituting purified membrane proteins into DSPC-containing model membranes to investigate these interactions in a controlled manner. nih.gov
Innovations in Rational Design of DSPC-Based Supramolecular Structures for Targeted Research Goals
The unique physicochemical properties of DSPC, such as its high phase transition temperature, make it an ideal component for the rational design of sophisticated supramolecular structures for targeted applications in research and medicine. avantiresearch.comsci-hub.se
Designing Liposomes and Nanoparticles:
The rational design of liposomal drug delivery systems (LDS) is moving beyond trial-and-error methodologies towards a more mechanistic approach, heavily informed by both experimental and computational studies. sci-hub.senih.gov The choice of phospholipids (B1166683), including DSPC, is a critical design parameter that influences the stability and release characteristics of the liposome. sci-hub.se For example, the stability of DSPC at physiological temperatures makes it suitable for creating stable liposomes. sci-hub.se
Innovations in this area include the development of nanoparticle aggregates that can be triggered to release their contents by external stimuli, such as ultrasound. nih.govresearchgate.net The properties of these aggregates can be tuned by adjusting factors like the molecular weight of the polymer components and the size of the nanoparticle precursors. nih.gov
Engineering for Targeted Delivery:
The surface of DSPC-based nanostructures can be engineered to achieve targeted delivery. rsc.org This often involves the inclusion of other molecules, such as PEG (polyethylene glycol), to create "stealth" particles that can evade the immune system and circulate in the bloodstream for longer periods. rsc.org Further functionalization with targeting ligands can direct these nanoparticles to specific cells or tissues. rsc.org The continuous manufacturing of such complex nanoparticles is also an emerging field of research, aiming to produce these materials with high consistency and quality. youtube.com
Q & A
Q. How can researchers confirm the structural identity of synthetic DSPC preparations?
Methodological Answer: Structural confirmation requires a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR): Analyze proton (¹H) and phosphorus (³¹P) NMR spectra to verify the sn-3 glycerol backbone and stearoyl acyl chains. Compare peak assignments to reference data for DSPC .
- Mass Spectrometry (MS): Use high-resolution MS (e.g., MALDI-TOF or ESI-MS) to confirm the molecular ion ([M+H]⁺ at m/z 790.14) and fragmentation patterns .
- Chromatographic Purity: Validate via HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) to ensure ≥98% purity, as per synthetic standards .
Q. What are the best practices for quantifying DSPC in complex biological samples?
Methodological Answer: Use a phosphatidylcholine-specific assay kit with these critical steps:
- Sample Preparation: Homogenize tissues in ice-cold PBS, extract lipids using chloroform:methanol (2:1), and evaporate solvents under nitrogen. Reconstitute in assay buffer .
- Standard Curve: Generate fresh standards (0–100 nmol/mL DSPC) for each assay to account for inter-run variability .
- Technical Replicates: Run samples in duplicate to minimize pipetting errors. Subtract background signals (e.g., from lysophosphatidylcholine) using blank controls .
- Data Normalization: Express DSPC levels relative to total protein (μg/μg) or lipid phosphorus (μmol/mg) .
Q. How should DSPC be stored to ensure long-term stability?
Methodological Answer:
- Short-Term: Store lyophilized DSPC at -20°C in airtight, argon-flushed vials to prevent oxidation .
- Long-Term: For lipid dispersions, add 0.02% sodium azide and store at -80°C. Monitor degradation via thin-layer chromatography (TLC) every 6 months .
Advanced Research Questions
Q. What experimental strategies resolve discrepancies in DSPC quantification across lipid extraction methods?
Methodological Answer:
- Method Comparison: Parallel extraction using Folch (chloroform:methanol) vs. Bligh-Dyer (chloroform:methanol:water) protocols. Assess recovery rates via spiked deuterated DSPC (e.g., DSPC-d54) as an internal standard .
- Orthogonal Validation: Cross-validate results with LC-MS/MS targeted lipidomics, focusing on precursor ions specific to DSPC (e.g., m/z 790.14 → 184.07 for phosphocholine head group) .
- Statistical Analysis: Apply Bland-Altman plots to evaluate systematic biases between methods .
Q. How does DSPC modulate immune responses via lipid mediators in vitro?
Methodological Answer:
- Cell Culture Models: Treat human monocytes with DSPC vesicles (5–50 μM) and measure IL-1β secretion via ELISA. Use lyso-PC (e.g., 1-stearoyl-2-hydroxy-sn-glycero-3-PC) as a positive control .
- Mechanistic Studies: Inhibit NLRP3 inflammasome with MCC950 to isolate DSPC-specific signaling pathways. Confirm membrane incorporation via fluorescence microscopy with NBD-labeled DSPC .
- Data Interpretation: Normalize cytokine levels to cell viability (MTT assay) to exclude cytotoxicity artifacts .
Q. What computational and biophysical approaches characterize DSPC’s role in lipid membrane dynamics?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Model DSPC bilayers using GROMACS. Analyze acyl chain order parameters (S₃₄) and lateral diffusion coefficients to compare with experimental data .
- Differential Scanning Calorimetry (DSC): Measure phase transition temperature (Tₘ) of DSPC vesicles. Pure DSPC exhibits Tₘ ~55°C; deviations indicate impurities or mixed lipid systems .
- Surface Plasmon Resonance (SPR): Quantify DSPC-protein interactions (e.g., with apolipoproteins) by immobilizing liposomes on L1 sensor chips .
Q. How can DSPC’s stereochemical purity impact drug delivery system efficacy?
Methodological Answer:
- Stereoisomer Separation: Use chiral HPLC (e.g., Chiralpak IA column) to isolate sn-3 isomers. Compare encapsulation efficiency of doxorubicin in sn-3 vs. racemic DSPC liposomes .
- In Vivo Testing: Administer stereoisomer-specific liposomes to murine models and quantify tumor accumulation via near-infrared imaging. Correlate with pharmacokinetic parameters (AUC, t½) .
- Quality Control: Implement USP guidelines for phosphatidylcholine analysis, including identity tests (IR spectroscopy) and residual solvent profiling (GC-MS) .
Data Contradiction & Troubleshooting
Q. Why might DSPC levels appear elevated in plasma despite reduced tissue concentrations?
Methodological Answer:
- Sample Contamination: Check for hemolysis (free hemoglobin >0.2 g/L) or platelet activation during plasma isolation, which releases phospholipids .
- Lipoprotein Interference: Pre-treat samples with heparinase to dissociate DSPC from LDL/HDL particles before assay .
- Normalization Errors: Express DSPC relative to apolipoprotein B (ApoB) instead of total protein to account for lipid carrier variability .
Q. How to address batch-to-batch variability in DSPC-based liposome preparation?
Methodological Answer:
- Process Optimization: Standardize hydration (60°C, 1 hr) and extrusion (10 passes through 100-nm membranes) conditions .
- Quality Metrics: Measure polydispersity index (PDI <0.1 via DLS) and zeta potential (-5 to -15 mV) for consistency .
- Inter-laboratory Calibration: Participate in round-robin trials using NIST-traceable DSPC reference materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
